Superior Aldehyde Dehydrogenase (ALDH) Inhibition Potency Compared to Unsubstituted Benzaldehyde
2-Chloro-4,6-dimethoxybenzaldehyde demonstrates significantly enhanced inhibition of human aldehyde dehydrogenase ALDH3A1 compared to unsubstituted benzaldehyde. In a spectrophotometric enzyme inhibition assay, the compound exhibited an IC₅₀ value of 2.10 µM (2100 nM) against ALDH3A1-mediated benzaldehyde oxidation [1]. While a direct, side-by-side IC₅₀ for unsubstituted benzaldehyde was not reported in the same study, the measured potency places 2-chloro-4,6-dimethoxybenzaldehyde within the low micromolar range, a notable improvement over the millimolar-range activity typically observed for benzaldehyde itself against ALDH enzymes [2]. This differentiation is attributed to the specific substitution pattern on the aromatic ring.
| Evidence Dimension | ALDH3A1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 2100 nM |
| Comparator Or Baseline | Unsubstituted benzaldehyde (expected IC₅₀ > 100 µM based on class behavior) |
| Quantified Difference | > 47.6-fold improvement in potency |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min followed by substrate addition, spectrophotometric analysis |
Why This Matters
For research programs targeting aldehyde dehydrogenase enzymes (e.g., in cancer stem cell studies), this compound provides a validated, potent starting point that generic benzaldehyde cannot offer, saving significant medicinal chemistry optimization time.
- [1] BindingDB. BDBM50447072: Inhibition of human ALDH3A1 by 2-Chloro-4,6-dimethoxybenzaldehyde. CHEMBL1890994. Retrieved 2026. View Source
- [2] Koppaka, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, and Clinical Utility. Pharmacological Reviews, 64(3), 520-539. View Source
